
TDP1 Inhibitor-1
描述
TDP1 抑制剂-1 是一种旨在抑制酪氨酸-DNA 磷酸二酯酶 1 (TDP1) 活性的化合物,TDP1 是一种参与 DNA 修复的酶。TDP1 在去除拓扑异构酶 1 (TOP1) 抑制剂 (用于癌症治疗) 引起的 DNA 损伤中起着至关重要的作用。 通过抑制 TDP1,TDP1 抑制剂-1 可增强 TOP1 抑制剂的功效,使其成为有前景的癌症治疗候选药物 .
准备方法
合成路线和反应条件
TDP1 抑制剂-1 的合成涉及芳基香豆素 (新黄酮类) 和单萜类部分的组合。合成路线通常包括以下步骤:
芳基香豆素核心的形成: 此步骤涉及在酸性条件下使水杨醛与合适的酚类化合物缩合以形成芳基香豆素核心。
单萜类部分的连接: 然后,芳基香豆素核心在温和条件下使用偶联反应(例如酯化或酰胺化)与单萜类衍生物反应.
工业生产方法
TDP1 抑制剂-1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 连续流动合成和自动化反应器等技术被用来提高效率和可扩展性 .
化学反应分析
反应类型
TDP1 抑制剂-1 会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化以形成相应的氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行以产生化合物的还原形式。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢;酸性或碱性条件。
还原: 硼氢化钠,氢化锂铝;溶剂如乙醇或四氢呋喃。
取代: 卤素,烷基化剂;二氯甲烷或乙腈等溶剂.
形成的主要产物
从这些反应中形成的主要产物包括 TDP1 抑制剂-1 的氧化、还原和取代衍生物,它们可能表现出不同程度的 TDP1 抑制活性 .
科学研究应用
TDP1 抑制剂-1 有多种科学研究应用:
化学: 用作研究 TDP1 抑制及其对 DNA 修复机制的影响的工具化合物。
生物学: 用于细胞和分子生物学研究,以研究 TDP1 在 DNA 损伤反应和修复途径中的作用。
医学: 作为一种潜在的辅助疗法在癌症治疗中进行探索,以增强 TOP1 抑制剂(如托泊替康和伊立替康)的疗效。
工业: 用于开发新的抗癌药物和化学增敏剂 .
作用机制
TDP1 抑制剂-1 通过与 TDP1 的催化口袋结合而发挥作用,从而阻断其活性。该化合物模拟底物相互作用,并与 TDP1 的催化残基形成氢键。 这种抑制阻止 TDP1 水解 TOP1 酪氨酸残基和 DNA 的 3'-磷酸之间的磷酸二酯键,导致 DNA 损伤的积累和 TOP1 抑制剂的功效增强 .
相似化合物的比较
类似化合物
N,2-二苯基咪唑并[1,2-a]吡嗪-3-胺: 结构相似的化合物,也通过与 TDP1 的催化口袋结合来抑制 TDP1.
八氢-2H-色烯-4-醇衍生物: 另一类 TDP1 抑制剂,具有不同的支架,但具有类似的抑制活性.
噻唑烷-2,4-二酮衍生物: 含有芳香族和单萜类部分的化合物,抑制 TDP1.
独特性
TDP1 抑制剂-1 的独特性在于它结合了芳基香豆素和单萜类部分,这提供了强大的 TDP1 抑制活性,IC50 值在亚微摩尔范围内。 这种结构上的独特性允许有效地与 TDP1 催化位点结合,并增强 TOP1 抑制剂的抗肿瘤作用 .
生物活性
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial enzyme involved in the repair of DNA damage, particularly those induced by topoisomerase I (Top1) inhibitors, which are widely used in cancer chemotherapy. TDP1 inhibitors, such as TDP1 Inhibitor-1, have garnered attention for their potential to enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to these treatments. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for cancer therapy.
TDP1 functions by hydrolyzing DNA adducts that are covalently linked to the 3'-phosphate of DNA, effectively resolving Top1 cleavage complexes (Top1cc) that can lead to cytotoxicity if left unrepaired. By inhibiting TDP1, compounds like this compound can prevent the repair of these complexes, thereby increasing the accumulation of DNA damage and enhancing the cytotoxic effects of Top1 inhibitors such as topotecan and irinotecan .
Key Studies and Data
Several studies have demonstrated the efficacy of this compound in enhancing the sensitivity of cancer cells to Top1 inhibitors:
- In Vitro Studies : Research indicates that this compound exhibits potent inhibitory activity with IC50 values in the submicromolar range (e.g., 0.55 µM) . These compounds have shown significant enhancement of topotecan's antitumor effects in various cancer cell lines.
- In Vivo Studies : In animal models, particularly using the Krebs-2 ascites tumor model, this compound significantly increased the antitumor efficacy of topotecan, suggesting its potential as an adjunct therapy in clinical settings .
Comparative Efficacy Table
Compound | IC50 (µM) | Study Reference |
---|---|---|
This compound | 0.55 | |
Compound 3ba | 0.62 | |
Compound 20d | 0.65 | |
Compound 27 | 0.23 | |
Compound 34 | 0.063 |
Case Studies
Case Study 1 : A study involving human cancer cell lines demonstrated that this compound not only inhibited TDP1 activity but also significantly enhanced the cytotoxicity of topotecan against HeLa cells while showing low toxicity towards non-cancerous HEK293 cells . This selective toxicity is particularly advantageous for therapeutic applications.
Case Study 2 : Another investigation utilized CRISPR/Cas9 technology to create TDP1 knockout cells, revealing that these cells exhibited increased sensitivity to Top1 inhibitors when treated with this compound. This finding underscores the role of TDP1 in mediating DNA repair pathways and highlights the potential for targeting multiple repair mechanisms to improve therapeutic outcomes .
Implications for Cancer Therapy
The development of TDP1 inhibitors like this compound represents a promising strategy in cancer treatment. By inhibiting DNA repair pathways, these compounds can potentially overcome resistance mechanisms associated with conventional chemotherapy. The ability to enhance the effectiveness of existing drugs while minimizing toxicity presents a significant advancement in oncological pharmacotherapy.
属性
IUPAC Name |
2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNFOXAWCCNLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。